molecular formula C14H6BrCl2F3N2 B2943605 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-64-4

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2943605
CAS No.: 866145-64-4
M. Wt: 410.02
InChI Key: RTPLZCOMBCCMKK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, dichloro groups at the 3 and 8 positions, and a trifluoromethyl group at the 6-position. The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities and applications in medicinal chemistry, making it a valuable target for synthetic and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by halogenation and trifluoromethylation reactions .

    Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core.

    Halogenation: The resulting intermediate is then subjected to halogenation using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 3 and 8 positions.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 6-position using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities and applications .

Scientific Research Applications

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the combination of bromophenyl, dichloro, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .

Properties

IUPAC Name

2-(4-bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPLZCOMBCCMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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